molecular formula C14H28N2O6 B13916754 cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid)

cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid)

Cat. No.: B13916754
M. Wt: 320.38 g/mol
InChI Key: LYHZCOBDHZELRL-SMKNNOOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid) involves several steps, including the preparation of the cyclopentanol ring, introduction of the amino group, and the formation of the hemi(oxalic acid) salt. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: : Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions: : cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products: : The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H28N2O6

Molecular Weight

320.38 g/mol

IUPAC Name

(1R,3S)-3-amino-1-methylcyclopentan-1-ol;oxalic acid

InChI

InChI=1S/2C6H13NO.C2H2O4/c2*1-6(8)3-2-5(7)4-6;3-1(4)2(5)6/h2*5,8H,2-4,7H2,1H3;(H,3,4)(H,5,6)/t2*5-,6+;/m00./s1

InChI Key

LYHZCOBDHZELRL-SMKNNOOGSA-N

Isomeric SMILES

C[C@]1(CC[C@@H](C1)N)O.C[C@]1(CC[C@@H](C1)N)O.C(=O)(C(=O)O)O

Canonical SMILES

CC1(CCC(C1)N)O.CC1(CCC(C1)N)O.C(=O)(C(=O)O)O

Origin of Product

United States

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